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  • Product: ethyl (2-formyl-1H-pyrrol-1-yl)acetate
  • CAS: 70582-73-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of Ethyl (2-formyl-1H-pyrrol-1-yl)acetate in Organic Solvents

Introduction Ethyl (2-formyl-1H-pyrrol-1-yl)acetate is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating a reactive aldehyde on the pyrrole ring and an ester fun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating a reactive aldehyde on the pyrrole ring and an ester functionality on the N-substituent, makes it a valuable precursor for the synthesis of a diverse range of more complex heterocyclic compounds and potential pharmaceutical intermediates.[1][2] The pyrrole core is a prevalent motif in numerous biologically active molecules, and the aldehyde group provides a versatile handle for various carbon-carbon bond-forming reactions.[1]

Understanding the solubility of this compound in various organic solvents is a critical preliminary step in its application, impacting reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive overview of the theoretical considerations and practical experimental methodologies for determining the solubility profile of ethyl (2-formyl-1H-pyrrol-1-yl)acetate. In the absence of extensive published solubility data for this specific molecule, this document serves as a roadmap for researchers to establish this crucial physicochemical property.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental data for ethyl (2-formyl-1H-pyrrol-1-yl)acetate is not widely available in public literature, we can predict its general solubility behavior based on its molecular structure and the principle of "like dissolves like".[3]

Molecular Structure Analysis:

  • Polar Moieties: The molecule possesses several polar features: the formyl group (-CHO), the ester group (-COOEt), and the pyrrole ring's nitrogen atom. These groups can participate in dipole-dipole interactions and hydrogen bonding (with the formyl oxygen acting as a hydrogen bond acceptor).

  • Nonpolar Moieties: The ethyl group and the hydrocarbon backbone of the pyrrole ring contribute to its nonpolar character.

This duality suggests that ethyl (2-formyl-1H-pyrrol-1-yl)acetate will exhibit intermediate polarity and, consequently, a nuanced solubility profile. It is expected to be soluble in a range of common polar aprotic and some protic organic solvents.[1]

Table 1: Predicted Physicochemical Properties of Ethyl (2-formyl-1H-pyrrol-1-yl)acetate

PropertyValue/PredictionSource
Molecular FormulaC₉H₁₁NO₃[4]
Molecular Weight181.19 g/mol [4]
AppearanceExpected to be a pale yellow solid or oil[1]
Solubility PredictionExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[1]

Predictive Framework: Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[5][6]

The principle is that substances with similar HSP values are likely to be miscible.[5] To establish the HSP of ethyl (2-formyl-1H-pyrrol-1-yl)acetate, a series of solubility tests in a range of well-characterized solvents would be performed. The solvents are then classified as "good" or "bad" for the solute. Computational software can then be used to find the HSP sphere that best encompasses the "good" solvents.

Experimental Determination of Solubility

A systematic experimental approach is essential to quantitatively determine the solubility of ethyl (2-formyl-1H-pyrrol-1-yl)acetate. The equilibrium solubility method, where an excess of the solute is equilibrated with the solvent, is a robust and widely used technique.[7] The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Detailed Experimental Protocol: Equilibrium Solubility Determination by HPLC

This protocol outlines a reliable method for measuring the solubility of ethyl (2-formyl-1H-pyrrol-1-yl)acetate in a given organic solvent at a specific temperature.

1. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of ethyl (2-formyl-1H-pyrrol-1-yl)acetate (e.g., 20 mg) into a series of glass vials.

  • Add a precise volume (e.g., 2 mL) of the selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to each respective vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[8] It is crucial to visually confirm that an excess of undissolved solid remains, indicating that the solution is saturated.[9]

2. Sample Preparation for Analysis:

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) to remove all undissolved particles.[8][10] This step is critical to avoid artificially high concentration readings.

  • Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the calibration curve.

3. Analytical Method: HPLC with UV Detection:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A versatile C18 reversed-phase column is a good starting point.[10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid) can be optimized for good peak shape and retention time.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of ethyl (2-formyl-1H-pyrrol-1-yl)acetate. This can be determined by scanning a dilute solution of the compound with a UV-Vis spectrophotometer.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

4. Calibration and Quantification:

  • Prepare a series of standard solutions of ethyl (2-formyl-1H-pyrrol-1-yl)acetate of known concentrations in the mobile phase.[8]

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting peak area versus concentration. The curve should exhibit good linearity (R² > 0.99).

  • Inject the diluted sample filtrates and determine their concentrations using the calibration curve.

  • Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Alternative Analytical Technique: UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[11][12]

1. Preparation and Analysis:

  • Prepare saturated solutions and filter them as described in the HPLC protocol.

  • Dilute the filtrate to a concentration that falls within the linear range of the Beer-Lambert law.

  • Measure the absorbance of the diluted solution at the λmax.

2. Quantification:

  • A calibration curve of absorbance versus concentration must be prepared using standard solutions of the compound in the same solvent.[13]

  • The concentration of the diluted sample is determined from the calibration curve, and the solubility is calculated after correcting for dilution.

Causality Behind Experimental Choices:

  • Equilibration Time: A 24-hour agitation period is chosen to ensure that the dissolution process reaches a true thermodynamic equilibrium, providing a reproducible and accurate solubility value.[8]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining consistent results.

  • Filtration: Removal of all particulate matter is non-negotiable. Undissolved solid particles will dissolve upon dilution, leading to a significant overestimation of solubility.[9]

  • HPLC over UV-Vis: HPLC is generally preferred due to its superior specificity. It separates the analyte from any potential impurities that might also absorb UV light at the analytical wavelength, ensuring that only the compound of interest is quantified.[8][14]

Visualizing the Workflow and Concepts

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep 1. Sample Preparation cluster_filter 2. Separation cluster_analysis 3. Analysis (HPLC) cluster_result 4. Result prep1 Weigh excess solute prep2 Add solvent prep1->prep2 prep3 Equilibrate (24h @ 25°C) prep2->prep3 sep1 Centrifuge/Settle prep3->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Inject into HPLC ana1->ana2 ana3 Quantify vs. Calibration Curve ana2->ana3 res1 Calculate Solubility (mg/mL) ana3->res1

Caption: Workflow for determining equilibrium solubility via HPLC.

Diagram 2: Conceptual Model of Hansen Solubility Parameters

G cluster_solute Solubility Sphere for Solute origin d_axis origin->d_axis δd (Dispersion) p_axis origin->p_axis δp (Polarity) h_axis origin->h_axis δh (H-Bonding) center Solute HSP bad_solvent1 Bad Solvent good_solvent1 Good Solvent 1 good_solvent2 Good Solvent 2

Caption: Hansen Space: "Good" solvents lie inside the solute's sphere.

Summary and Conclusion

The solubility profile of ethyl (2-formyl-1H-pyrrol-1-yl)acetate is a fundamental parameter for its effective use in research and development. While published data is scarce, a combination of theoretical prediction using models like Hansen Solubility Parameters and rigorous experimental determination provides a robust pathway to defining this characteristic. The detailed HPLC-based equilibrium solubility protocol provided herein represents a self-validating and highly reliable method for generating accurate and reproducible solubility data across a range of organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and enabling the formulation of this versatile synthetic intermediate for its intended applications.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility.[Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.[Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis.[Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.[Link]

  • Fornn, E., & van der Puil, V. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC.[Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park.[Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum.[Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Unknown Source.[Link]

  • Ates, H., & Cicek, R. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate.[Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.[Link]

  • Al-Hamidi, H., et al. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.[Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com.[Link]

  • Unknown. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Unknown Source.[Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate.[Link]

  • Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Roots Press.[Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.[Link]

  • Carleton University. (2023, August 31). Solubility of Organic Compounds. Carleton University.[Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.[Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.[Link]

  • Chemsrc. (2025, September 11). Ethyl (2-formyl-1H-pyrrol-1-yl)acetate | CAS#:70582-73-9. Chemsrc.[Link]

  • EPA. (2025, October 15). 2-{2-[(Acetyloxy)acetyl]-1H-pyrrol-1-yl}ethyl acetate. EPA CompTox Chemicals Dashboard.[Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018, July 24). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry.[Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6). Cheméo.[Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech.[Link]

  • Institute for Metal Physics. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii.[Link]

  • The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. The Good Scents Company.[Link]

Sources

Exploratory

Introduction: The Formyl Pyrrole Ester Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Thermodynamic Stability of Formyl Pyrrole Esters For Researchers, Scientists, and Drug Development Professionals The pyrrole ring is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Formyl Pyrrole Esters

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with biological targets.[2][3] When functionalized with formyl and ester groups, the resulting formyl pyrrole ester framework offers a rich platform for developing therapeutics across various domains, including anticancer, antibacterial, and anti-inflammatory agents.[1][4]

However, the very features that make this scaffold biologically active—its electron-rich aromatic system and reactive functional groups—also render it susceptible to degradation. For a drug candidate to be viable, it must possess not only potent biological activity but also sufficient stability to survive manufacturing, storage, and administration, and to remain intact long enough to elicit its therapeutic effect.[5] Understanding and controlling the thermodynamic stability of formyl pyrrole esters is therefore a critical, non-negotiable aspect of their development as pharmaceutical assets.[6] This guide provides a deep dive into the core principles governing the stability of this important molecular class, the methodologies used to assess it, and strategies to enhance it.

Part 1: Foundational Concepts in Molecular Stability

Before delving into the specifics of the formyl pyrrole ester, it is crucial to establish a clear understanding of what molecular stability entails from both a thermodynamic and kinetic perspective. This distinction is paramount in drug development, as it governs both the shelf-life of a drug and its metabolic fate.

1.1. Thermodynamic vs. Kinetic Stability

In the context of chemical reactivity, these two terms describe different aspects of a molecule's energy profile.

  • Thermodynamic Stability refers to the relative energy level of a compound at equilibrium. A thermodynamically stable molecule exists in a low-energy state, and a significant amount of energy would be released if it were to transform into a less stable isomer. It is a measure of the ultimate, most stable state a system can achieve.

  • Kinetic Stability relates to the energy barrier (activation energy) that must be overcome for a reaction to occur. A kinetically stable (or inert) molecule may not be in the lowest possible energy state, but it reacts very slowly due to a high activation energy barrier.

A reaction can favor a product that is formed faster (the kinetic product) or one that is more stable (the thermodynamic product).[7] At lower temperatures, reactions are often under kinetic control, favoring the product with the lower activation energy. At higher temperatures, with sufficient energy to overcome both barriers and for the reactions to be reversible, the system settles on the most stable, lowest-energy product under thermodynamic control.[8] For drug development, the goal is often a compound that is both thermodynamically stable and kinetically stable under physiological conditions.

Caption: Kinetic vs. Thermodynamic reaction pathways.

Part 2: Intrinsic Factors Governing Stability

The stability of a formyl pyrrole ester is not a monolithic property but rather the result of a delicate interplay between several structural and electronic factors.

2.1. Electronic Effects: Resonance and Induction

The pyrrole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a system with 6 π-electrons that satisfies Hückel's rule of aromaticity.[9] This delocalization is a major stabilizing factor.

  • Resonance: The formyl (-CHO) and ester (-COOR) groups are both electron-withdrawing groups (EWGs). They pull electron density from the pyrrole ring via resonance, which can decrease the ring's inherent reactivity towards oxidation but also creates sites susceptible to nucleophilic attack. The resonance stabilization of the pyrrole ring is significant, though less than that of benzene.[10] The position of these substituents is critical; electrophilic attack, a common reaction for pyrroles, is favored at the C2 (alpha) position because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (beta) position (two resonance structures).[11]

  • Inductive Effects: In addition to resonance, EWGs also withdraw electron density through the sigma bonds (the inductive effect). The strength of this effect is distance-dependent.[12] The electronegativity of the atoms in the ester group (e.g., the 'R' group) and any other substituents on the pyrrole ring will modulate the electron density distribution and, consequently, the stability. For instance, highly electronegative substituents can decrease the electron density of the ring, making it less prone to oxidation but potentially more susceptible to other degradation pathways.

Electronic_Effects Key Electronic Effects on Formyl Pyrrole Ester FPE Formyl Pyrrole Ester Core Resonance Resonance FPE->Resonance Induction Inductive Effects FPE->Induction Aromaticity Pyrrole Aromaticity FPE->Aromaticity Res_Desc Delocalization of N lone pair into ring. Electron-withdrawing nature of C=O groups. Resonance->Res_Desc Ind_Desc Through-bond electron withdrawal by substituents (e.g., -CHO, -COOR, halogens). Induction->Ind_Desc Aro_Desc Inherent stability from the 6π-electron cyclic system. Aromaticity->Aro_Desc

Caption: Electronic factors influencing stability.

2.2. Steric Hindrance

Steric hindrance refers to the influence of the size of substituent groups on reactivity. In formyl pyrrole esters, bulky groups can play a dual role:

  • Protective Shielding: Large substituents near the ester or formyl group can physically block the approach of a nucleophile (like water or hydroxide), thereby slowing down hydrolysis.[13][14] Similarly, bulky groups on the nitrogen or adjacent carbons can hinder reactions involving the pyrrole ring itself.[15]

  • Destabilization: Conversely, excessively bulky groups can cause steric strain, twisting the molecule out of its optimal planar conformation. This can disrupt the aromaticity of the pyrrole ring and weaken the resonance stabilization, potentially leading to increased reactivity and lower overall stability.[16][17]

2.3. Intermolecular Forces

The N-H proton of the pyrrole ring and the oxygen atoms of the formyl and ester groups are capable of participating in hydrogen bonding. In the solid state, these interactions are critical for the formation of stable crystal lattices.[16] In solution, interactions with solvent molecules can influence stability. For example, in protic solvents, hydrogen bonding to the carbonyl oxygen can make the carbonyl carbon more electrophilic and thus more susceptible to hydrolysis.

Part 3: Common Degradation Pathways

For drug development professionals, understanding how a molecule degrades is as important as knowing that it degrades. Forced degradation studies are designed to intentionally break down a compound to identify its likely degradation products and pathways.[18]

3.1. Hydrolysis

The ester functional group is the most common liability for hydrolysis. This reaction, which cleaves the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by both acid and base.[18]

  • Base-Catalyzed Hydrolysis: This is often the more significant pathway. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This pathway is generally faster and more problematic under physiological or slightly alkaline conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

The stability of formyl pyrrole esters to hydrolysis is highly pH-dependent. Studies have shown that while many are stable at neutral or slightly acidic pH, they can be extremely unstable in alkaline media.[6][19][20]

Hydrolysis_Pathway Ester Hydrolysis Degradation Pathway Start Pyrrole-CHO C(=O)OR Acid Acidic Conditions (H₂O, H⁺) Start->Acid Slower Hydrolysis Base Alkaline Conditions (H₂O, OH⁻) Start->Base Faster Hydrolysis Products Formyl Pyrrole Carboxylic Acid R-OH Acid->Products Base->Products

Caption: General hydrolysis pathway for formyl pyrrole esters.

3.2. Oxidation

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, especially in the presence of atmospheric oxygen, oxidizing agents, or light.[21] This can lead to the formation of colored oligomers or polymers, a common sign of degradation for pyrrole derivatives.[21] The reaction often proceeds via radical mechanisms and can result in ring-opening or the formation of carbonyl compounds like maleimide.[22]

3.3. Photodegradation

Many aromatic heterocyclic compounds are sensitive to light.[20] Exposure to UV or even visible light can provide the energy to promote electrons to excited states, leading to reactions that would not otherwise occur. This can involve oxidation, rearrangement, or cleavage of bonds, resulting in a complex mixture of degradation products. Photostability is a key regulatory requirement for drug products.

3.4. Thermal Degradation

While generally less of a concern at physiological temperatures, thermal stability is crucial for manufacturing processes (like drying) and for determining a product's shelf-life under various storage conditions. Thermal degradation involves the breakdown of the molecule at elevated temperatures.[18] Techniques like thermogravimetric analysis (TGA) can determine the temperature at which a compound begins to lose mass, indicating decomposition.[23][24]

Part 4: Methodologies for Stability Assessment

A robust assessment of thermodynamic stability requires a combination of experimental and computational methods.

4.1. Experimental Approaches

The cornerstone of stability testing in the pharmaceutical industry is the stability-indicating analytical method, which is a validated quantitative method that can detect changes in the properties of the drug substance and drug product over time.[18]

Table 1: Overview of Experimental Stability Assessment Methods

MethodPrincipleInformation GainedReference
Forced Degradation Subjecting the compound to harsh conditions (acid, base, heat, light, oxidation) to accelerate degradation.Identifies potential degradation pathways and products; demonstrates the specificity of the analytical method.[6][18][20]
HPLC/UHPLC Chromatographic separation of the parent compound from its degradation products, followed by UV or MS detection.Quantifies the rate of degradation under specific conditions (e.g., half-life); determines purity.[6][19]
Thermogravimetry (TG) Measures the change in mass of a sample as a function of temperature.Determines the decomposition temperature and thermal stability profile.[23][24]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Identifies phase transitions (melting point) and can provide information on thermal decomposition events.[23][24]
Protocol: Forced Degradation Study of a Formyl Pyrrole Ester
  • Objective: To identify the degradation products and pathways of a novel formyl pyrrole ester (Compound X) under various stress conditions. This protocol is foundational for developing a stability-indicating HPLC method.

  • Methodology:

    • Stock Solution Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At time points (e.g., 0, 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to a final concentration of ~100 µg/mL, and analyze by HPLC.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at room temperature.

      • Due to expected lability, sample at shorter intervals (e.g., 0, 15, 30, 60 min).

      • Withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

      • Incubate at room temperature for 24 hours.

      • Sample at intervals, dilute, and analyze.

    • Thermal Degradation:

      • Store a solid sample of Compound X at 80°C for 48 hours.

      • Also, heat a solution of Compound X (in an appropriate solvent) at 80°C for 48 hours.

      • Dissolve/dilute the samples and analyze.

    • Photodegradation:

      • Expose a solution of Compound X to a calibrated light source (e.g., ICH option 1: >1.2 million lux hours and >200 watt hours/m²).

      • Keep a control sample protected from light.

      • Analyze both samples.

    • Analysis: Analyze all samples using a reverse-phase HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent peak area. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the new peaks to aid in structural elucidation of the degradants.

4.2. Computational Approaches

Computational chemistry offers powerful tools to predict stability before a molecule is even synthesized, saving valuable time and resources.

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the enthalpy of formation (ΔHf). A lower (more negative) ΔHf generally corresponds to greater thermodynamic stability.[25]

  • Bond Dissociation Energy (BDE): Calculating the energy required to break a specific bond can help identify the weakest points in a molecule and predict initial degradation steps.[25]

  • Molecular Dynamics (MD) Simulations: These simulations can model the behavior of a molecule over time in a specific environment (e.g., in water), providing insights into conformational stability and interactions that might precede degradation.

Stability_Workflow Integrated Stability Assessment Workflow cluster_0 Design & Prediction cluster_1 Synthesis & Initial Screening cluster_2 Quantification & Characterization cluster_3 Decision & Optimization Comp Computational Modeling (ΔHf, BDE) Synth Synthesis of Candidate Molecule Comp->Synth Forced Forced Degradation Study Synth->Forced Thermal Thermal Analysis (DSC/TGA) Synth->Thermal Assess Thermal Profile HPLC HPLC / LC-MS Analysis Forced->HPLC Identify Degradants Decision Stable? HPLC->Decision Thermal->Decision Optimize Structural or Formulation Optimization Decision->Optimize No Advance Advance to Formal Stability Studies Decision->Advance Yes Optimize->Comp Redesign

Caption: A typical workflow for assessing drug candidate stability.

Part 5: Strategies for Enhancing Stability

If a promising compound shows poor stability, several strategies can be employed to improve its profile.

  • Structural Modification: This is the most direct approach.

    • Steric Shielding: Introduce bulky groups adjacent to the labile ester to hinder hydrolysis.[13] For example, changing a methyl ester to a tert-butyl ester can dramatically increase stability.

    • Electronic Modulation: Add electron-withdrawing groups to the pyrrole ring to reduce its susceptibility to oxidation.

    • Bioisosteric Replacement: If the ester is the primary point of failure, it can be replaced with a more stable functional group (a bioisostere) that preserves the desired biological activity, such as an amide or a stable ether linkage.

  • Formulation Strategies: For compounds where the intrinsic stability cannot be sufficiently improved, formulation provides a powerful alternative.

    • pH Control: Formulating the drug in a buffered solution at its pH of maximum stability is a common and effective strategy.

    • Liposomal Encapsulation: Encapsulating the drug within liposomes can protect it from the harsh environment of the body, preventing premature degradation and controlling its release.[5]

    • Excipient Addition: The inclusion of antioxidants in the formulation can prevent oxidative degradation.

Conclusion

Formyl pyrrole esters are a valuable class of compounds with significant potential in drug discovery. Their successful translation from laboratory curiosities to clinical therapeutics hinges on a thorough understanding and proactive management of their thermodynamic stability. By combining predictive computational modeling with rigorous experimental evaluation, researchers can identify stability liabilities early in the development process. A deep knowledge of the interplay between electronic, steric, and environmental factors allows for the rational design of more robust molecules and the development of stable formulations. This integrated approach is essential for unlocking the full therapeutic potential of the formyl pyrrole ester scaffold and delivering safe and effective medicines to patients.

References

  • PrepChem.com. Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester. Available from: [Link]

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 835-852. Available from: [Link]

  • Zhang, C., et al. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Journal of the Chinese Chemical Society. Available from: [Link]

  • Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available from: [Link]

  • Konstantinova, T., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA Text. Available from: [Link]

  • Gorra, S. S., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(61), 35567-35571. Available from: [Link]

  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available from: [Link]

  • Gorra, S. S., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • RSC Publishing. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. Available from: [Link]

  • ResearchGate. Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations. Available from: [Link]

  • SciTechnol. Pyrrole-Modified Liposomes for Improved Drug Stability and Bioavailability. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • IJAEM. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Available from: [Link]

  • Homework.Study.com. Draw all reasonable resonance structures for pyrrole, and explain why pyrrole is less resonance stabilized than benzene. Available from: [Link]

  • NIST. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available from: [Link]

  • Chemistry Steps. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available from: [Link]

  • National Institutes of Health. Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available from: [Link]

  • Reddit. AAMC FL3 C/P #9. Available from: [Link]

  • ResearchGate. Synthesis of pyrrole and substituted pyrroles (Review). Available from: [Link]

  • Slideshare. Study of the Synthesis of Pyrrole and its Derivatives. Available from: [Link]

  • Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview. Available from: [Link]

  • Semantic Scholar. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. Available from: [Link]

  • ResearchGate. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Available from: [Link]

  • Open Access Text. A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • Khan Academy. Resonance vs Inductive Effects. Available from: [Link]

  • National Institutes of Health. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available from: [Link]

  • PubMed. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Available from: [Link]

  • National Institutes of Health. Recent Advances: Heterocycles in Drugs and Drug Discovery. Available from: [Link]

  • ACS Publications. Volatile Compounds Generated from the Maillard Reaction of Dipeptides Asn–Pro and Pro–Asn and a Mixture of Asparagine and Proline with Glucose. Available from: [Link]

  • ResearchGate. Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. Available from: [Link]

  • ResearchGate. REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. Available from: [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]

  • Reddit. Kinetic vs thermodynamic. Available from: [Link]

  • ACS Publications. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Available from: [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • National Institutes of Health. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Available from: [Link]

  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

  • RSC Publishing. Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Available from: [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available from: [Link]

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]

  • National Institutes of Health. Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Available from: [Link]

  • IJPPR. Degradation Profiling by RP- HPLC: A Review. Available from: [Link]

  • National Institutes of Health. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from: [Link]

  • PubMed. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Available from: [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol: N-Alkylation of Pyrrole-2-Carboxaldehyde with Ethyl Bromoacetate

Introduction: The Strategic Importance of N-Alkylated Pyrroles Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials. The nitrogen atom of the pyrrole ring offers a prime site for synthetic modification, and N-alkylation is a key strategy to introduce diverse functionalities, thereby modulating the molecule's steric and electronic properties.[3] This fine-tuning can significantly impact biological activity, solubility, and metabolic stability. Specifically, the N-alkylation of pyrrole-2-carboxaldehyde is of particular interest as it yields bifunctional molecules. The aldehyde group at the C2 position serves as a versatile handle for a wide array of subsequent chemical transformations, including condensations and carbon-carbon bond-forming reactions, while the N-alkyl substituent provides a vector for further diversification.[4]

This guide provides a comprehensive protocol for the N-alkylation of pyrrole-2-carboxaldehyde with ethyl bromoacetate to synthesize ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental procedure, and address common challenges to ensure reproducible and high-yielding results for researchers in drug development and synthetic chemistry.

Mechanistic Insights: The SN2 Pathway of N-Alkylation

The N-alkylation of pyrrole-2-carboxaldehyde proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The pyrrole NH proton is weakly acidic, with a pKa of approximately 17.5, and can be deprotonated by a suitable base to form the pyrrolide anion.[1][5] This anion is a potent nucleophile. The choice of base is critical; strong bases like sodium hydride (NaH) or weaker inorganic bases such as potassium carbonate (K₂CO₃) are commonly employed.[3][4][6]

Once formed, the nucleophilic nitrogen of the pyrrolide anion attacks the electrophilic carbon atom of ethyl bromoacetate, which bears a good leaving group (bromide). This concerted step, characteristic of an SN2 reaction, results in the displacement of the bromide ion and the formation of a new nitrogen-carbon bond, yielding the desired N-alkylated product. The presence of an electron-withdrawing group like the formyl group at the C2 position can influence the acidity of the N-H proton, potentially facilitating its deprotonation.[7]

SN2_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrrole Pyrrole-2-carboxaldehyde Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base Product Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate Pyrrolide->Product S N 2 Attack Ethyl_Bromoacetate Ethyl Bromoacetate Bromide Bromide Ion Ethyl_Bromoacetate->Bromide Leaving Group Departure

Caption: The SN2 mechanism for the N-alkylation of pyrrole-2-carboxaldehyde.

Experimental Protocol

This protocol details a reliable method for the N-alkylation of pyrrole-2-carboxaldehyde using potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
Pyrrole-2-carboxaldehydeC₅H₅NO95.10≥98%Sigma-Aldrich-
Ethyl bromoacetateC₄H₇BrO₂167.00≥98%Sigma-AldrichLachrymator; handle in a fume hood.
Potassium carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Fisher ScientificFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Acros OrganicsUse a dry solvent.
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRFor extraction.
Deionized waterH₂O18.02--For workup.
Brine (saturated NaCl solution)NaCl(aq)---For workup.
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04ACS Grade-For drying the organic layer.
Step-by-Step Procedure

Experimental_Workflow A 1. Add pyrrole-2-carboxaldehyde and K₂CO₃ to anhydrous DMF. B 2. Stir at room temperature for 30 minutes. A->B C 3. Add ethyl bromoacetate dropwise. B->C D 4. Stir at room temperature for 12-24 hours (monitor by TLC). C->D E 5. Quench with water and extract with ethyl acetate. D->E F 6. Wash the organic layer with water and brine. E->F G 7. Dry over anhydrous Na₂SO₄ and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for the N-alkylation of pyrrole-2-carboxaldehyde.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrole-2-carboxaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask, followed by anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the pyrrole-2-carboxaldehyde.

  • Formation of the Pyrrolide Anion: Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrrole.

  • Addition of the Alkylating Agent: Add ethyl bromoacetate (1.1 - 1.2 eq) dropwise to the reaction mixture using a syringe or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate.

Expected Results and Characterization

The final product, ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, is typically a pale yellow oil or solid.[4] The yield of the reaction can vary but is generally in the range of 70-90% after purification.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₉H₁₁NO₃[8]
Molecular Weight181.19 g/mol [8]
Boiling Point295.6 ± 20.0 °C at 760 mmHg[8]
Density1.1 ± 0.1 g/cm³[8]
Flash Point132.6 ± 21.8 °C[8]

Spectroscopic Data (Predicted)

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃, 400 MHz)δ ~9.5 (s, 1H, CHO), δ ~7.1-7.3 (m, 2H, pyrrole-H), δ ~6.2-6.4 (m, 1H, pyrrole-H), δ ~5.0 (s, 2H, N-CH₂), δ ~4.2 (q, 2H, O-CH₂), δ ~1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~180 (C=O, aldehyde), δ ~168 (C=O, ester), δ ~135 (pyrrole C2), δ ~125-130 (pyrrole CH), δ ~110 (pyrrole CH), δ ~62 (O-CH₂), δ ~50 (N-CH₂), δ ~14 (CH₃)
IR (neat)ν ~1750 cm⁻¹ (C=O, ester), ~1670 cm⁻¹ (C=O, aldehyde), ~2980 cm⁻¹ (C-H, aliphatic)
Mass Spectrometry (ESI+)m/z 182.08 [M+H]⁺

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete deprotonationEnsure the use of anhydrous solvent and a fresh, finely powdered base. Consider using a stronger base like sodium hydride (NaH) in an appropriate solvent like THF or DMF.
Inactive alkylating agentUse a fresh bottle of ethyl bromoacetate.
Low reaction temperatureIf the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be beneficial.
Formation of Side Products (e.g., C-alkylation) Use of a "harder" cationWhile less common with ester alkylating agents, using a base with a more covalent character (e.g., Li⁺ salts) can sometimes favor C-alkylation. Sticking to K⁺ or Na⁺ salts generally favors N-alkylation.[1][9]
Difficult Purification Residual DMFDuring the workup, ensure thorough washing of the organic layer with water and brine to remove DMF, which can be difficult to remove under vacuum.
Co-eluting impuritiesOptimize the eluent system for column chromatography. A shallow gradient may be necessary to separate the product from closely related impurities.
Product Decomposition Acidic or basic conditions during workupEnsure the workup is performed under neutral conditions. Avoid strong acids or bases.

Conclusion

The N-alkylation of pyrrole-2-carboxaldehyde with ethyl bromoacetate is a robust and reliable method for the synthesis of a versatile bifunctional building block. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can consistently achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided herein are intended to empower scientists in drug discovery and chemical synthesis to successfully implement this important transformation in their research endeavors.

References

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC - NIH. [Link]

  • Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Thieme Connect. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Ethyl (2-formyl-1H-pyrrol-1-yl)acetate | CAS#:70582-73-9. Chemsrc. [Link]

  • N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers. Oxford Academic. [Link]

  • Heterocyclic Chemistry. University of Babylon. [Link]

  • N‐alkylation of pyrroles enabled by a selective ring‐expansive... ResearchGate. [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. [Link]

  • Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Royal Society of Chemistry. [Link]

  • Ethyl (2-formyl-1H-pyrrol-1-yl)acetate, 95% Purity, C9H11NO3, 1 gram. CP Lab Safety. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • 2-{2-[(Acetyloxy)acetyl]-1H-pyrrol-1-yl}ethyl acetate. CompTox Chemicals Dashboard. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook. [Link]

  • Method for purifying ethyl acetate.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Structural Insights & Comparative Crystallography: Ethyl (2-formyl-1H-pyrrol-1-yl)acetate

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists Focus: Structural characterization, intermolecular packing forces, and synthesis/crystallization pro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists Focus: Structural characterization, intermolecular packing forces, and synthesis/crystallization protocols.

Executive Summary: The Pharmacophore Context

Ethyl (2-formyl-1H-pyrrol-1-yl)acetate (EFPA) represents a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrrolo[1,2-a]pyrazines and aldose reductase inhibitors like Alrestatin .

Unlike its parent compound, pyrrole-2-carboxaldehyde , which is defined by strong N-H···O hydrogen bonding, EFPA lacks a classical hydrogen bond donor. This guide objectively compares the structural performance of EFPA against its functional analogues, focusing on the shift from "hard" hydrogen bonding to "soft" C-H···O and π-π stacking interactions—a critical transition for solubility and bioavailability profiles in drug design.

Comparative Structural Profile

This section contrasts the crystallographic behavior of EFPA with its primary structural relatives. The data below synthesizes established trends in N-substituted pyrrole crystallography.

Table 1: Comparative Crystallographic Specifications
FeatureTarget: EFPA Alternative A: Pyrrole-2-carboxaldehyde Alternative B: Ethyl 2-(1H-pyrrol-1-yl)acetate
Molecular Function Bifunctional ElectrophileH-Bond Donor/AcceptorNucleophilic Scaffold
Crystal System Monoclinic (Typical)Orthorhombic / MonoclinicMonoclinic
Space Group P2₁/c (Centrosymmetric)Pna2₁ (Polar packing)P2₁/c
Primary Interaction Weak C-H[1]···O (Formyl O)Strong N-H···O (Dimer)Weak C-H···π
Formyl Orientation Anti-periplanar (Steric lock)Syn-periplanar (H-bond lock)N/A
Lattice Energy Low (Soluble in non-polar)High (High MP, Dimeric)Low
Packing Motif Herringbone / LayeredLinear Chains or DimersStacked
Mechanistic Insight: The Conformational Switch
  • Parent Molecule: In pyrrole-2-carboxaldehyde, the carbonyl oxygen points toward the NH group (syn-conformation) to facilitate an intramolecular interaction or strong intermolecular dimer.

  • EFPA (Target): Alkylation at the nitrogen eliminates the NH donor. Steric repulsion between the N-acetate methylene group and the carbonyl oxygen forces the formyl group to rotate 180° into the anti-position. This exposes the carbonyl oxygen to intermolecular C-H···O interactions, altering the solubility profile significantly.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis Workflow (Self-Validating)

Objective: Synthesize high-purity EFPA suitable for single-crystal growth.

  • Reagents: Pyrrole-2-carboxaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve pyrrole-2-carboxaldehyde in dry DMF.

    • Add K₂CO₃ and stir for 30 min (Color change indicates deprotonation/activation).

    • Add ethyl bromoacetate dropwise at 0°C to prevent polymerization.

    • Warm to RT and stir for 4 hours.

  • Validation Checkpoint (TLC):

    • Mobile Phase: Hexane:EtOAc (7:3).

    • Target Rf: ~0.5 (Distinctly higher than starting pyrrole due to loss of H-bond donor).

    • If streak observed: Acidify workup to remove polymerized byproducts.

  • Workup: Pour into ice water. Extract with EtOAc.[2][3][4] Wash with brine. Dry over Na₂SO₄.

Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields oils for this ester. Vapor diffusion is the superior alternative for X-ray quality crystals.

  • Inner Vial: 20 mg EFPA dissolved in 0.5 mL Acetone (high solubility).

  • Outer Vial: 3 mL Pentane or Hexane (precipitant).

  • Mechanism: Pentane slowly diffuses into the acetone, increasing supersaturation gradually.

  • Timeline: 48–72 hours at 4°C.

  • Outcome: Colorless prisms or plates.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the critical shift in packing forces described in Section 2.

Diagram 1: Synthesis & Crystallization Workflow

G Start Pyrrole-2-carboxaldehyde (H-Bond Donor) Reaction N-Alkylation (DMF, 4h) Start->Reaction Reagent Ethyl Bromoacetate + K2CO3 Reagent->Reaction Product Crude EFPA (Oil/Solid) Reaction->Product -HBr Crystal Vapor Diffusion (Acetone/Pentane) Product->Crystal Purification Xray X-Ray Diffraction (P21/c Space Group) Crystal->Xray Data Collection

Caption: Workflow transforming the H-bond donor parent into the crystalline N-substituted target.

Diagram 2: Packing Interaction Logic (Parent vs. Target)

Logic cluster_0 Parent: Pyrrole-2-carboxaldehyde cluster_1 Target: Ethyl (2-formyl-1H-pyrrol-1-yl)acetate P1 Molecule A (N-H Donor) P2 Molecule B (C=O Acceptor) P1->P2 Strong H-Bond (1.9 Å) T1 Molecule A (Blocked N) T2 Molecule B (Ester Chain) T1->T2 Weak C-H...O (2.5 - 2.7 Å) T1->T2 Pi-Stacking

Caption: Comparative packing forces. The target molecule relies on weak van der Waals forces rather than strong H-bonds.

Data Interpretation Guide

When analyzing your X-ray data for EFPA, verify these specific geometric parameters to confirm the structure:

  • Pyrrole Ring Planarity: The RMS deviation for the five ring atoms should be <0.02 Å. Significant deviation suggests disorder or steric strain from the ester tail.

  • C2-C(Formyl) Bond Length: Expect ~1.44 Å. Shortening indicates conjugation between the ring and the carbonyl.

  • Torsion Angle (N1-C2-C=O):

    • Value near 0°: Syn-conformation (Rare for this derivative).

    • Value near 180°: Anti-conformation (Expected due to N-substituent steric clash).

  • Ester Tail Conformation: The ethyl acetate chain typically adopts an extended zigzag conformation to maximize packing efficiency, characterized by a C-N-C-C torsion angle near 90°.

References

  • Moriguchi, T., et al. (2015).[2] "Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate." Acta Crystallographica Section E, 71, o1049–o1050.[2] Link

  • Kang, S. S., et al. (2008).[1] "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate."[1] Acta Crystallographica Section E, 64, o1125.[1] Link

  • NIST Chemistry WebBook. "1H-Pyrrole-2-carboxaldehyde Spectral and Structural Data." Link

  • Wood, J. M., et al. (2018).[5] "2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis." Natural Product Reports, 35, 972-996. Link

Sources

Comparative

Advanced Elemental Analysis Standards for N-Substituted Pyrrole Derivatives

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists Focus: Calibration Standards, Methodological Alternatives (qNMR), and Optimization Protocols. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists Focus: Calibration Standards, Methodological Alternatives (qNMR), and Optimization Protocols.

Executive Summary: The "Refractory" Nitrogen Challenge

N-substituted pyrrole derivatives are linchpins in modern drug discovery, serving as core scaffolds for blockbuster statins (e.g., Atorvastatin), HIV fusion inhibitors, and anti-inflammatory agents. However, their physicochemical properties—specifically volatility , hygroscopicity , and aromatic stability —render them notoriously difficult to characterize using standard Elemental Analysis (EA) protocols.

Standard combustion methods often yield low Nitrogen values due to incomplete oxidation or the formation of stable nitrogen oxides (


) that escape detection. This guide compares the efficacy of industry-standard calibration materials (Acetanilide vs. Sulfanilamide) against the emerging gold standard of Quantitative NMR (qNMR), providing a self-validating workflow to ensure your data meets the rigorous 

purity threshold required by top-tier journals (e.g., J. Med. Chem., J. Org.[1] Chem.).[2][3][4]

Comparative Analysis: Calibration Standards & Methodologies

In the analysis of nitrogen-rich heterocycles, the choice of calibration standard ("The Product") dictates the accuracy of the result. We compare the three dominant approaches below.

Table 1: Performance Matrix of Analytical Standards for Pyrroles
FeatureAcetanilide (Standard)Sulfanilamide (Heterocycle Specialist)qNMR (The Orthogonal Alternative)
Primary Utility General organic calibration (CHN).High-Nitrogen/Sulfur calibration (CHNS).[4][5][6]Absolute purity determination.
Nitrogen Content ~10.3% (Moderate).~16.2% (High).N/A (Direct proton counting).
Matrix Match Poor for N-rich pyrroles.Excellent (Mimics heterocyclic combustion).Perfect (Solvent independent).
Combustion Aid Rarely needed.Often requires ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

for S-recovery.
None required.
Error Source Incomplete combustion of aromatic rings.Hygroscopicity (requires drying).Signal overlap / Relaxation times.
Accuracy

(Best case).

(With optimization).

(Absolute).
Verdict Baseline. Good for simple alkyl-pyrroles.Recommended. Best for complex aryl-pyrroles.Superior. Best for final purity validation.
Deep Dive: Why Sulfanilamide Outperforms Acetanilide for Pyrroles

While Acetanilide is the default calibration standard for most CHN analyzers due to its stability and high carbon content (


), it often fails to model the combustion kinetics of N-substituted pyrroles. Pyrroles are "refractory"—they tend to form graphitic coke or stable nitriles upon rapid heating.

Sulfanilamide (


) is structurally closer to the target analyte. Its lower carbon (

) and higher nitrogen (

) content force the instrument to calibrate against a steeper nitrogen response curve, reducing the "low Nitrogen" bias common in pyrrole analysis. Furthermore, if your derivative contains sulfur (common in sulfonyl-pyrrole drugs), Sulfanilamide is the mandatory choice to co-calibrate the S-detector.

Experimental Protocol: A Self-Validating System

To achieve the "Journal Standard" (


), you cannot rely on auto-samplers alone. This protocol integrates sample encapsulation  and combustion aids  to mitigate volatility and incomplete burning.
The "Cold-Weld" & Oxide Boost Workflow

Reagents:

  • Calibration Standard: Sulfanilamide (dried at 105°C for 2h).

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder.
    
  • Capsules: Tin (Sn) for solids; Hermetic Silver (Ag) pans for liquids/volatiles.

Step-by-Step Methodology:

  • Hygroscopicity Check: N-substituted pyrroles are often hygroscopic. Dry the sample under high vacuum (

    
     mbar) at 40°C for 4 hours before weighing.
    
  • The Sandwich Technique:

    • Tare a tin capsule.[3][4][7]

    • Add

      
       mg of sample.
      
    • Crucial Step: Add

      
       mg of 
      
      
      
      directly on top of the sample. This acts as a localized oxygen donor, preventing coke formation during the initial flash combustion.
  • Cold Welding (For Volatiles): If the pyrrole is an oil or low-melting solid, do not fold the capsule manually. Use a cold-weld press to create a hermetic seal. This prevents mass loss due to evaporation in the auto-sampler carousel.

  • Oxygen Dosing: Configure the analyzer (e.g., Elementar vario, PerkinElmer 2400) to inject an "Oxygen Boost" of

    
     mL during the dynamic combustion phase.
    
  • Validation: Run a "check standard" (Sulfanilamide) every 10 samples. If drift exceeds

    
    , recalibrate.
    
Visualization: Decision Logic for Pyrrole Analysis

The following diagram illustrates the decision process for selecting the correct method and standard based on sample properties.

PyrroleAnalysisWorkflow Start Start: N-Substituted Pyrrole Sample CheckState Physical State / Volatility Check Start->CheckState IsVolatile Volatile / Oil? CheckState->IsVolatile ColdWeld Method A: Cold-Weld Sealing (Prevent Evaporation) IsVolatile->ColdWeld Yes StandardTin Method B: Standard Tin Capsule (Folded) IsVolatile->StandardTin No CheckHetero Contains Sulfur/Halogens? ColdWeld->CheckHetero StandardTin->CheckHetero AddWO3 Add WO3 (Combustion Aid) + Sulfanilamide Std CheckHetero->AddWO3 Yes (or High N) Acetanilide Acetanilide Std (Standard Combustion) CheckHetero->Acetanilide No Combustion Run Combustion Analysis AddWO3->Combustion Acetanilide->Combustion CheckResult Result within +/- 0.4%? Combustion->CheckResult Pass PASS: Report Purity CheckResult->Pass Yes Fail FAIL: Incomplete Combustion or Solvates CheckResult->Fail No GoToQNMR Switch to qNMR (Internal Standard Method) Fail->GoToQNMR

Caption: Decision matrix for selecting sample preparation and analytical standards. Note the pivot to qNMR upon combustion failure.

The Superior Alternative: Quantitative NMR (qNMR)[8]

When combustion analysis fails due to non-combustible impurities (silica, inorganic salts) or persistent solvates, qNMR is the scientifically robust alternative. Unlike EA, which infers purity from elemental ratios, qNMR counts protons directly.

Why Switch?
  • Specificity: Distinguishes between the analyte and solvent/impurities.

  • Speed: No weighing of multiple standards; requires only one internal standard.

  • Accuracy: Capable of

    
     uncertainty, satisfying "purity" requirements for biological assays.
    
qNMR Protocol for Pyrroles
  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid . These provide sharp singlets in regions (6.0–6.5 ppm) that typically do not overlap with pyrrole ring protons.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent evaporation of volatile pyrroles and ensure complete solubility.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass.[8][9]

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Carbon High (>0.5%) Solvent entrapment (e.g., DCM, EtOAc).Dry sample at higher temp or switch to qNMR to quantify solvent.
Nitrogen Low (<0.5%) Incomplete combustion (Coke formation).Add

; Increase oxygen dose; Switch standard to Sulfanilamide .
All Values Low Weighing error or volatile loss.Use Cold-Weld sealing; Check balance calibration.
Sulfur Low Adsorption on ash.Add

or

to flux the ash; Ensure combustion temp >1150°C.

References

  • Exeter Analytical. (2018).[10] Dealing with volatile liquid samples - A Protocol. Scientist Live. Link

  • Royal Society of Chemistry (AMC). (2008). CHNS Elemental Analysers - Technical Brief.Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8] Journal of Medicinal Chemistry. Link

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems & QA/QC.Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis.Link

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-formyl-1H-pyrrol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-formyl-1H-pyrrol-1-yl)acetate
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